molecular formula C12H23N3O2 B14294692 2-Diazonio-1-[2-(dibutylamino)ethoxy]ethen-1-olate CAS No. 113851-95-9

2-Diazonio-1-[2-(dibutylamino)ethoxy]ethen-1-olate

Cat. No.: B14294692
CAS No.: 113851-95-9
M. Wt: 241.33 g/mol
InChI Key: SFOXIHXMBOLYET-UHFFFAOYSA-N
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Description

2-Diazonio-1-[2-(dibutylamino)ethoxy]ethen-1-olate is an organic compound with a unique structure that includes a diazonium group, an ethoxy group, and a dibutylamino group

Preparation Methods

The synthesis of 2-Diazonio-1-[2-(dibutylamino)ethoxy]ethen-1-olate typically involves the reaction of a suitable precursor with a diazotizing agent. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

2-Diazonio-1-[2-(dibutylamino)ethoxy]ethen-1-olate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Diazonio-1-[2-(dibutylamino)ethoxy]ethen-1-olate has several scientific research applications:

    Chemistry: It can be used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound may be used in the study of biological pathways and mechanisms.

    Industry: It can be used in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 2-Diazonio-1-[2-(dibutylamino)ethoxy]ethen-1-olate involves its interaction with molecular targets such as enzymes or receptors. The diazonium group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The ethoxy and dibutylamino groups may also contribute to the compound’s overall reactivity and specificity.

Comparison with Similar Compounds

Similar compounds to 2-Diazonio-1-[2-(dibutylamino)ethoxy]ethen-1-olate include:

    2-Diazonio-1-[2-(methylamino)ethoxy]ethen-1-olate: This compound has a similar structure but with a methylamino group instead of a dibutylamino group.

    2-Diazonio-1-ethoxy-2-(triethylgermyl)ethen-1-olate: This compound includes a triethylgermyl group, which imparts different chemical properties. The uniqueness of this compound lies in its specific combination of functional groups, which can influence its reactivity and applications.

Properties

CAS No.

113851-95-9

Molecular Formula

C12H23N3O2

Molecular Weight

241.33 g/mol

IUPAC Name

2-(dibutylamino)ethyl 2-diazoacetate

InChI

InChI=1S/C12H23N3O2/c1-3-5-7-15(8-6-4-2)9-10-17-12(16)11-14-13/h11H,3-10H2,1-2H3

InChI Key

SFOXIHXMBOLYET-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CCOC(=O)C=[N+]=[N-]

Origin of Product

United States

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